![molecular formula C13H13F3N6 B2806849 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2415452-96-7](/img/structure/B2806849.png)
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine, commonly known as NPTTP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of NPTTP involves its interaction with specific molecular targets in cells. NPTTP has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. For example, NPTTP has been shown to inhibit the activity of kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these targets, NPTTP can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
NPTTP has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, NPTTP has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In inflammation models, NPTTP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. In neurological models, NPTTP has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
NPTTP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential for specific molecular targeting. However, there are also some limitations to using NPTTP in lab experiments, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on NPTTP. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific molecular targets. Additionally, there is a need for further studies on the safety and toxicity of NPTTP, as well as its potential for clinical development.
Synthesis Methods
The synthesis of NPTTP involves a multi-step process that starts with the reaction of 2-chloropyrazine with N-methylazetidine in the presence of a base. The resulting intermediate is then reacted with trifluoroacetic acid and 2-amino-4,6-dimethylpyrimidine to obtain NPTTP. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
NPTTP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, NPTTP has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, NPTTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, NPTTP has been studied for its potential in treating cognitive impairment and neurodegeneration.
properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c1-21(11-4-10(13(14,15)16)19-8-20-11)9-6-22(7-9)12-5-17-2-3-18-12/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBTUFUXUYXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine |
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